molecular formula C15H19ClFNOS B5846702 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide

Cat. No. B5846702
M. Wt: 315.8 g/mol
InChI Key: LAMDASDJESDJPB-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the class of cyclohexylacetamide derivatives. CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of CFM-2 is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By reducing the production of inflammatory mediators such as prostaglandins and nitric oxide, CFM-2 can effectively reduce inflammation and pain.
Biochemical and Physiological Effects
CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. CFM-2 has also been shown to have a relatively long half-life, which may make it a suitable candidate for the development of long-acting drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, its favorable safety profile and long half-life make it an attractive candidate for further investigation. However, one limitation of CFM-2 is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on CFM-2. One possible direction is to investigate its potential as a treatment for other diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its potential as a drug for the treatment of chronic pain, which is a significant unmet medical need. Additionally, further research is needed to fully understand the mechanism of action of CFM-2, which may lead to the development of more potent and selective drugs based on this compound.
Conclusion
In conclusion, CFM-2 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of various diseases. While there are still some limitations and unanswered questions surrounding this compound, its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of CFM-2 involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form 2-chloro-6-fluorobenzyl thiol. This intermediate product is then reacted with N-cyclohexylacetamide in the presence of a base to yield CFM-2. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNOS/c16-13-7-4-8-14(17)12(13)9-20-10-15(19)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDASDJESDJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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